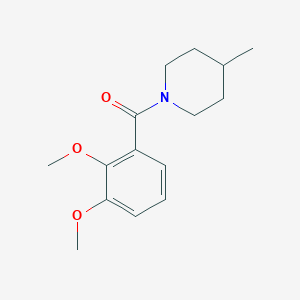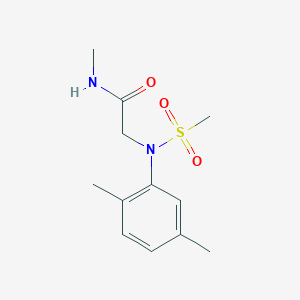![molecular formula C14H14N4OS B5857740 3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been reported to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can exert a wide range of biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can help to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One of the potential areas of research is the development of new drugs based on this compound. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Moreover, studies are needed to evaluate the safety and toxicity of this compound in vivo, which can help to determine its potential clinical applications.
Méthodes De Synthèse
The synthesis of 3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be achieved through several synthetic routes. One of the commonly used methods involves the reaction of 3-phenylpropylamine with thiosemicarbazide in the presence of acetic acid, followed by the reaction with methyl iodide and sodium hydroxide. The resulting product is then subjected to cyclization with triethyl orthoformate and phosphorus oxychloride to obtain the desired compound.
Applications De Recherche Scientifique
3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to possess antitumor, anticonvulsant, and anti-inflammatory activities. In addition, this compound has been shown to exhibit neuroprotective effects and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-13(19)18-14(16-15-10)20-12(17-18)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFUGYVFOHOVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)
![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)


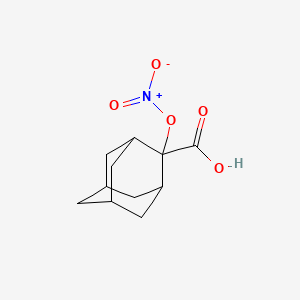

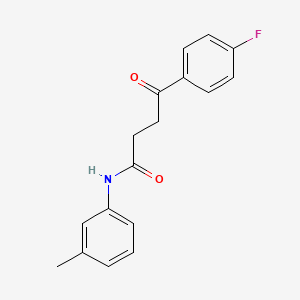

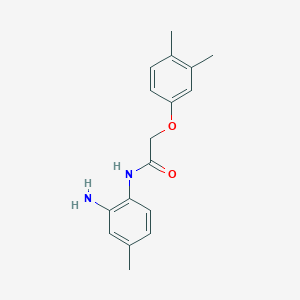
![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
